nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate
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Overview
Description
Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate is a chemical compound with a unique structure that combines a nonyl group, a xanthene core, and a carbamate functional group. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate typically involves the reaction of nonyl isocyanate with 4-methyl-9H-xanthene-9-ol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the carbamate linkage .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The nonyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as substituted xanthenes and modified carbamates .
Scientific Research Applications
Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to modulate oxidative stress and inflammation by activating the Nrf2 pathway, which plays a crucial role in cellular defense mechanisms .
Comparison with Similar Compounds
Similar Compounds
Nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate: shares similarities with other xanthene derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of a nonyl group and a carbamate functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
7473-63-4 |
---|---|
Molecular Formula |
C24H31NO3 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
nonyl N-(4-methyl-9H-xanthen-9-yl)carbamate |
InChI |
InChI=1S/C24H31NO3/c1-3-4-5-6-7-8-11-17-27-24(26)25-22-19-14-9-10-16-21(19)28-23-18(2)13-12-15-20(22)23/h9-10,12-16,22H,3-8,11,17H2,1-2H3,(H,25,26) |
InChI Key |
NDLYVNZQECWOJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC(=O)NC1C2=CC=CC=C2OC3=C(C=CC=C13)C |
Origin of Product |
United States |
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